molecular formula C9H4Br2O2S B2355138 2,3-Dibromo-1-benzothiophene-7-carboxylic acid CAS No. 1936122-47-2

2,3-Dibromo-1-benzothiophene-7-carboxylic acid

Cat. No.: B2355138
CAS No.: 1936122-47-2
M. Wt: 336
InChI Key: IQKRNWRSHCECRE-UHFFFAOYSA-N
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Description

2,3-Dibromo-1-benzothiophene-7-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H4Br2O2S. It is a derivative of benzothiophene, a sulfur-containing aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-1-benzothiophene-7-carboxylic acid typically involves the bromination of benzothiophene derivatives. One common method is the bromination of 1-benzothiophene-7-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-1-benzothiophene-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dibromo-1-benzothiophene-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-1-benzothiophene-7-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromo-1-benzothiophene: Lacks the carboxylic acid group, making it less polar.

    1-Benzothiophene-7-carboxylic acid: Lacks the bromine atoms, affecting its reactivity.

    2,3-Dibromothianaphthene: A similar brominated thiophene derivative.

Uniqueness

2,3-Dibromo-1-benzothiophene-7-carboxylic acid is unique due to the presence of both bromine atoms and a carboxylic acid group, which confer distinct chemical reactivity and potential for diverse applications .

Properties

IUPAC Name

2,3-dibromo-1-benzothiophene-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2O2S/c10-6-4-2-1-3-5(9(12)13)7(4)14-8(6)11/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKRNWRSHCECRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)SC(=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936122-47-2
Record name 2,3-dibromo-1-benzothiophene-7-carboxylic acid
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